molecular formula C11H12O3 B1625001 2-Allyloxy-4-methoxy-benzaldehyde CAS No. 71186-58-8

2-Allyloxy-4-methoxy-benzaldehyde

Cat. No. B1625001
CAS RN: 71186-58-8
M. Wt: 192.21 g/mol
InChI Key: OKKOLCSGONNEPL-UHFFFAOYSA-N
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Description

2-Allyloxy-4-methoxy-benzaldehyde , also known as o-Anisaldehyde , is an organic compound with the chemical formula C~11~H~12~O~3~ . It belongs to the class of benzaldehydes and features both an allyloxy group (–CH~2~=CH–O–) and a methoxy group (–OCH~3~) attached to the benzene ring. The compound exhibits a pleasant aromatic odor and is commonly used in perfumery and flavoring due to its unique scent profile .


Synthesis Analysis

The synthesis of 2-Allyloxy-4-methoxy-benzaldehyde involves several methods, including condensation reactions between appropriate precursors. One common approach is the Perkin reaction , where an aldehyde (such as vanillin) reacts with an acid anhydride (such as acetic anhydride) in the presence of a base (usually sodium acetate). This reaction yields the desired aldehyde product .


Molecular Structure Analysis

The molecular structure of 2-Allyloxy-4-methoxy-benzaldehyde consists of a benzene ring substituted with an allyloxy group at the ortho position (position 2) and a methoxy group at the para position (position 4). The allyloxy group provides a double bond to the oxygen atom, resulting in a unique geometry. The compound’s 3D structure can be visualized using computational tools .


Chemical Reactions Analysis

  • Grignard Reaction : The compound can react with Grignard reagents to form alcohol derivatives .

Physical And Chemical Properties Analysis

  • Odor : Sweet, floral, and slightly spicy .

Scientific Research Applications

Synthetic Methodologies and Catalysis

  • Solid Phase Organic Synthesis: Electron-rich benzaldehyde derivatives, including those similar to 2-Allyloxy-4-methoxy-benzaldehyde, have been investigated for use as linkers in solid-phase organic synthesis. These linkers facilitate the synthesis of complex molecules by enabling straightforward modifications and purifications, thus proving beneficial for pharmaceutical research (Swayze, 1997).
  • Enzyme-Catalyzed Asymmetric Synthesis: The compound has relevance in enzyme-catalyzed asymmetric synthesis, where its structural analogs have been used to study the optimal conditions for the formation of chiral products, an essential aspect of drug development (Kühl et al., 2007).
  • Cross-Coupling Reactions: Research has demonstrated the utility of similar compounds in facilitating palladium-catalyzed cross-coupling reactions, a cornerstone technique in the synthesis of complex organic frameworks, highlighting potential applications in developing novel organic semiconductors or pharmaceuticals (Deschamps et al., 2007).

Material Science and Photoluminescence

  • Optical Properties of Aluminum and Zinc Complexes: The compound's analogs have been used to synthesize aluminum and zinc complexes with enhanced thermal stability and photoluminescence properties. These materials show promise for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Barberis & Mikroyannidis, 2006).

Safety And Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

properties

IUPAC Name

4-methoxy-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOLCSGONNEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444999
Record name 2-allyloxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyloxy-4-methoxy-benzaldehyde

CAS RN

71186-58-8
Record name 2-allyloxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100 g of 2-hydroxy-4-methoxybenzaldehyde in 2 liters of acetone add 79.5 ml of allyl bromide and then, gradually, 272 g of potassium carbonate. Heat at reflux for 4 hours and then filter; concentrate the filtrate in vacuo, take up the residue in 1 liter of dichloromethane and wash the solution with 1N sodium hydroxide solution and then with saturated sodium chloride solution. Dry over magnesium sulphate and concentrate in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
79.5 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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